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‘ Compound of Interest

Compound Name: Methoxyethyn-1-amine
CAS No.: 926303-85-7
Cat. No.: B14164576

Get Quote

Methoxyethyn-1-amine is a fascinating molecule featuring a "push-pull” substituted alkyne. The primary amine (-NHz) and methoxy (-OCHs) groups,

\

carbon-carbon triple bond. This arrangement facilitates significant electron delocalization, which profoundly influences the molecule's vibrational prop
donor (a "push” effect) into the alkyne system, while the oxygen of the methoxy group also contributes to this electron donation through resonance. U
paramount to accurately interpreting the molecule's infrared spectrum. This guide will deconstruct the IR spectrum of methoxyethyn-1-amine by sys
those of simpler, related molecules.

Theoretical Framework and Comparative Analysis of Characteristic Bands

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. For methoxyethyn-1-amine, w
spectrum.

The N-H and C-H Stretching Region (2800-3500 cm~?)

Primary Amine N-H Stretching: Primary amines are characterized by two distinct N-H stretching bands arising from asymmetric and symmetric vibrati
near 3500 cm~t and 3400 cm~1, respectively.[1] In a neat or concentrated sample, hydrogen bonding typically shifts these bands to lower wavenumbe
methoxyethyn-1-amine, we predict two medium-intensity bands, similar to a typical aliphatic primary amine like ethylamine.[5]

« Asymmetric N-H Stretch: Expected ~3380-3420 cm~1
* Symmetric N-H Stretch: Expected ~3300-3340 cm~1
These bands are generally sharper than the broad O-H stretches of alcohols, a key distinguishing feature.[2][4]

Methoxy C-H Stretching: The methyl group's sp3-hybridized C-H bonds will produce strong absorptions just below 3000 cm~1, typically in the 2850-29
alkanes and alkyl groups.[6][7]

The Alkyne (C=C) Stretching Region (2100-2300 cm™?)
This region is perhaps the most informative for methoxyethyn-1-amine due to the strong electronic influence on the triple bond.

« Comparison with Simple Alkynes: A terminal alkyne, such as 1-hexyne, shows a =C-H stretch around 3300 cm~* and a C=C stretch between 2100
alkynes may have a very weak or absent C=C band due to a lack of a significant dipole moment change during vibration.[8]

* The Ynamine Effect: The defining feature of an ynamine (an amine directly attached to an alkyne carbon) is the powerful electron-donating effect o
system. This resonance populates the 1t* antibonding orbitals of the triple bond, thereby weakening it and lowering its stretching frequency. Conse(
significantly lower wavenumber, typically in the 2200-2260 cm~1 range, and the intensity is dramatically increased due to the enhanced bond polari

« The Methoxy Effect: The methoxy group in methoxyacetylene also donates electron density via resonance, similarly lowering the C=C stretching fr
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« Prediction for Methoxyethyn-1-amine: With both an amine and a methoxy group donating electron density, we predict a C=C stretching frequency
around 2200-2230 cm~1. This band is expected to be strong and sharp, serving as a key identifier for the push-pull alkyne system.

The Double Bond Region & N-H Bending (1550-1700 cm™*)

N-H Bending (Scissoring): Primary amines exhibit a characteristic N-H bending (or "scissoring") vibration that appears in the 1550-1650 cm~! range.['
intensity.[1] For methoxyethyn-1-amine, this provides a confirmatory band for the primary amine functionality.

The Fingerprint Region (< 1500 cm~?)
This region contains complex vibrations, but key stretching modes for the C-N and C-O bonds are highly diagnostic.

C-N Stretching: In typical aliphatic amines, the C-N stretch is found between 1020-1250 cm~1.[2][11] However, in methoxyethyn-1-amine, the carbol
bond strengthens it, shifting the stretching frequency to a higher wavenumber. We predict a strong C(sp)-N stretch in the 1250-1350 cm~1 range, simi

C-0 Stretching: Ethers display a strong C-O stretching band. For an alkyl ether like the methoxy group attached to an unsaturated carbon, this band i
(asymmetric stretch) and 1000-1075 cm~1 (symmetric stretch) regions. The asymmetric stretch is usually the more intense and prominent of the two.

Data Summary and Visualization

The predicted IR absorption bands for methoxyethyn-1-amine are summarized and compared with reference compounds in the table below.

Functional Group Vibrational Mode Methoxyethyn-1-amine (Predicted, cm~?) Com
Primary Amine N-H Asymmetric Stretch 3380-3420 (Medium) Ethyl;
Primary Amine N-H Symmetric Stretch 3300-3340 (Medium) Ethyli
Methoxy Group sp? C-H Stretch 2850-2960 (Strong) Anisc
Ynamine C=C Stretch 2200-2230 (Strong, Sharp) Termi
Primary Amine N-H Bend (Scissoring) 1580-1650 (Medium-Strong) Ethyli
Amine C(sp)-N Stretch 1250-1350 (Strong) Aliphi
Methoxy Ether C-O Asymmetric Stretch 1200-1275 (Strong) Anisc

graph "Methoxyethyn 1 amine IR Analysis" {

layout=neato;

graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Conceptual Workflow for IR Analysis of Methox
node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"1];

// Main Molecule
M [label="Methoxyethyn-1-amine\nHsC-0-C=C-NH:2", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#F

// Functional Groups

FG1 [label="Primary Amine\n(-NHz2)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FG2 [label="Push-Pull Alkyne\n(-0-C=C-N-)", pos="0,-3!", fillcolor="#FBBCO5", fontcolor="#202124"];
FG3 [label="Methoxy Group\n(-0CHs)", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// IR Bands

Bl [label="N-H Stretches\n~3300-3420 cm-*\n(Two Bands)", pos="-5,4!", shape=note, fillcolor="#FFFFFF", fontco
B2 [label="N-H Bend\n~1580-1650 cm-'", pos="-1,4!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

B3 [label="C(sp)-N Stretch\n~1250-1350 cm-*", pos="-4,-0.5!", shape=note, fillcolor="#FFFFFF", fontcolor="#20
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B4 [label="C=C Stretch\n~2200-2230 cm-*\n(Strong, Low v)", pos="0,-5!", shape=note, fillcolor="#FFFFFF", font

B5 [label="C-0 Stretch\n~1200-1275 cm-!'", pos="4,-0.5!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"
B6 [label="sp3 C-H Stretch\n~2850-2960 cm-'", pos="5,4!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124

// Connections

M -- FGI;
M -- FG2;
M -- FG3;

FG1 -- Bl [label="Stretching"];
FG1 -- B2 [label="Bending"];
FG1 -- B3 [label="Stretching"];

FG2 -- B4 [label="Stretching"l;

FG3 -- B5 [label="Stretching"l;
FG3 -- B6 [label="Stretching"l;

}

Caption: Conceptual map linking the functional groups of methoxyethyn-1-amine to their characteristic IR absorption bands.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate the predictions outlined above, the following protocol for analysis via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

ideal for liquid or solid samples, requiring minimal preparation.

I. Instrument Preparation and Background Collection

Instrument Purge: Ensure the spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water (broad bands ~350
and COz2 (sharp bands ~2360 cm~?) interference.

ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify
it should be a flat line.

Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This will be automatically subtracted from the s:
at a resolution of 4 cm~2.

. Sample Analysis

Sample Application: Apply a small amount of the methoxyethyn-1-amine sample directly onto the ATR crystal. If solid, ensure good contact using
is sufficient.

Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm~* resolution).

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background t
spectrum.
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IIl. Data Validation and Interpretation

« Baseline Correction: Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

« Peak Picking: Use the software to identify the precise wavenumbers of the major absorption bands.

« Comparative Interpretation: Compare the experimental wavenumbers and relative intensities with the predicted values in Section 3 to confirm the s

Conclusion

The infrared spectrum of methoxyethyn-1-amine is a textbook example of how electronic effects manifest in vibrational spectroscopy. The key identi
at an unusually low frequency (~2200-2230 cm~?) and the simultaneous presence of characteristic primary amine bands (two N-H stretches, one N-H
comparative guide provides a robust framework for the identification and characterization of this and other electronically rich alkyne systems, demons
when grounded in fundamental chemical principles.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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